

# Application Note: Cefoxitin Dimer as a Reference Standard for Impurity Profiling

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Compound of Interest		
Compound Name:	Cefoxitin Dimer	
Cat. No.:	B1156694	Get Quote

#### Introduction

Cefoxitin is a second-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1] During the synthesis and storage of cefoxitin, various impurities can form, which may affect the efficacy and safety of the drug product. Regulatory agencies require stringent control of these impurities. One critical class of impurities is the **cefoxitin dimers**, which are formed through the chemical reaction of two cefoxitin molecules. This application note describes the use of well-characterized **cefoxitin dimer** as a reference standard for the identification and quantification of dimeric impurities in cefoxitin drug substances and formulations. The use of a specific dimer reference standard allows for accurate and reliable impurity profiling, ensuring the quality and safety of the final pharmaceutical product. This document provides a comprehensive protocol for the use of **cefoxitin dimer** in impurity profiling by High-Performance Liquid Chromatography (HPLC).

# **Cefoxitin and its Dimeric Impurities**

Cefoxitin's chemical structure contains a  $\beta$ -lactam ring, which is susceptible to degradation and intermolecular reactions, leading to the formation of various impurities, including dimers. Several **cefoxitin dimer** impurities have been identified, each with a unique molecular weight and structure. The accurate identification and quantification of these dimers are crucial for quality control.



**Table 1: Physicochemical Properties of Cefoxitin and its** 

**Dimeric Impurities** 

Compound	Molecular Formula	Molecular Weight ( g/mol )
Cefoxitin	C16H17N3O7S2	427.45[1]
Cefoxitin Dimer Impurity 1	C31H35N5O11S4	781.9[2]
Cefoxitin Dimer Impurity 2	C32H32N6O14S4	852.89[3]
Cefoxitin - Impurity G (Dimer)	C31H31N5O13S4	809.85[1]

# **Experimental Protocols**

This section outlines the detailed methodology for using a **cefoxitin dimer** reference standard for impurity profiling in cefoxitin samples by HPLC.

## **Materials and Reagents**

- Cefoxitin Sodium reference standard (USP or EP grade)
- Cefoxitin Dimer reference standard (e.g., Cefoxitin Dimer Impurity 1, 2, or G)[1][2][3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium dihydrogen orthophosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)

#### Instrumentation

A validated HPLC system equipped with:

Quaternary or binary pump



- Autosampler
- Column oven
- UV-Vis detector

#### **Chromatographic Conditions**

- Column: Zorbax SB Phenyl (150 mm x 4.6 mm, 5.0 μm) or equivalent C18 column.[4]
- Mobile Phase A: 0.01 M Sodium dihydrogen orthophosphate buffer, pH adjusted to 4.5 with orthophosphoric acid.
- Mobile Phase B: Acetonitrile
- Gradient Program:
  - 0-5 min: 10% B
  - 5-20 min: 10-40% B
  - o 20-25 min: 40% B
  - o 25-26 min: 40-10% B
  - o 26-30 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm[4]
- Injection Volume: 10 μL

# **Preparation of Standard Solutions**

• Cefoxitin Standard Stock Solution (1000 μg/mL): Accurately weigh about 25 mg of Cefoxitin Sodium reference standard and dissolve in a 25 mL volumetric flask with Mobile Phase A.



- Cefoxitin Dimer Standard Stock Solution (100 μg/mL): Accurately weigh about 2.5 mg of the Cefoxitin Dimer reference standard and dissolve in a 25 mL volumetric flask with a 1:1 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solution: Prepare a mixed working standard solution containing 100
  μg/mL of cefoxitin and a relevant concentration of the cefoxitin dimer (e.g., 1 μg/mL,
  corresponding to a 1% impurity level) by diluting the stock solutions with Mobile Phase A.

#### **Preparation of Sample Solution**

- Accurately weigh a quantity of the cefoxitin drug substance or formulation equivalent to 25 mg of cefoxitin and transfer to a 25 mL volumetric flask.
- Dissolve and dilute to volume with Mobile Phase A.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.

#### **System Suitability**

Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

- The relative standard deviation (RSD) for the peak area of cefoxitin is not more than 2.0%.
- The tailing factor for the cefoxitin peak is not more than 2.0.
- The theoretical plates for the cefoxitin peak are not less than 2000.

#### **Data Analysis and Quantification**

- Identify the **cefoxitin dimer** peak in the sample chromatogram by comparing its retention time with that of the **cefoxitin dimer** reference standard.
- Calculate the amount of the cefoxitin dimer impurity in the sample using the following formula:

#### Where:

• Area impurity is the peak area of the dimer impurity in the sample chromatogram.



- Area standard is the peak area of the dimer in the working standard chromatogram.
- Concentration standard is the concentration of the dimer in the working standard solution.
- Concentration sample is the concentration of cefoxitin in the sample solution.

### **Diagrams**

## **Experimental Workflow**

The following diagram illustrates the workflow for impurity profiling of cefoxitin using a **cefoxitin dimer** reference standard.

Caption: Workflow for cefoxitin impurity profiling.

## **Logical Relationship in Quality Control**

The following diagram illustrates the logical relationship of how the **cefoxitin dimer** reference standard is utilized to ensure the quality and safety of the cefoxitin drug product.

Caption: Quality control using **cefoxitin dimer** standard.

#### Conclusion

The use of a well-characterized **cefoxitin dimer** reference standard is essential for the accurate and reliable impurity profiling of cefoxitin drug substances and products. The detailed HPLC protocol provided in this application note offers a robust method for the identification and quantification of dimeric impurities. By implementing this methodology, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their cefoxitin products, thereby meeting stringent regulatory requirements.

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